![molecular formula C31H26O2 B14289144 Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- CAS No. 128481-77-6](/img/structure/B14289144.png)
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- is a complex organic compound with the molecular formula C31H26O2 and a molecular weight of 430.53694 . This compound is characterized by the presence of phenol groups and a fluorenylidene core, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
The synthesis of Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- involves several steps. One common method includes the reaction of fluorenone with allylphenol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with other molecules, while the fluorenylidene core provides a rigid structure that can influence the compound’s reactivity and binding properties . These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- can be compared with other similar compounds, such as:
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2,6-dibromo-: This compound includes bromine atoms, which can significantly alter its chemical properties and reactivity.
Phenol, 4,4’-(9H-fluoren-9-ylidene)bis[2-(2-propenyl)- stands out due to its unique combination of phenol groups and a fluorenylidene core, providing distinct chemical and physical properties .
Eigenschaften
128481-77-6 | |
Molekularformel |
C31H26O2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[9-(4-hydroxy-3-prop-2-enylphenyl)fluoren-9-yl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C31H26O2/c1-3-9-21-19-23(15-17-29(21)32)31(24-16-18-30(33)22(20-24)10-4-2)27-13-7-5-11-25(27)26-12-6-8-14-28(26)31/h3-8,11-20,32-33H,1-2,9-10H2 |
InChI-Schlüssel |
DUWPCQFHILNUHA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.